molecular formula C14H24N2O3 B1526685 (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1171130-67-8

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No. B1526685
M. Wt: 268.35 g/mol
InChI Key: JYWATPVKXAPTLI-KTKRTIGZSA-N
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Description

“(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 . The compound appears as a yellow solid . It’s stored at a temperature of 0-5°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-7-12(17)10(8-11)9-16(4)5/h9,11H,6-8H2,1-5H3,(H,15,18)/b10-9- . This code gives a detailed description of the molecular structure, including the positions of the atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a molecular weight of 268.36 and is stored at a temperature of 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in various synthetic routes, showcasing its utility in organic synthesis. For instance, it plays a role in the [4 + 2] cycloaddition reactions, which are pivotal for constructing cyclohexene derivatives with potential applications in medicinal chemistry and material science (Kozmin, He, & Rawal, 2003). Moreover, its involvement in esterification processes highlights its significance in modifying carboxylic acids, a fundamental reaction in pharmaceutical synthesis (Neises & Steglich, 2003).

Anticancer Properties

One notable application is in the synthesis of compounds with anticancer properties. The tert-butyl esters of various substituted cyclohexyl-carbamic acids, including the 3-methyl and 2-dimethylaminomethylene derivatives, have been synthesized and evaluated for their cytotoxic activities against cancer cells. These studies suggest potential therapeutic applications for these compounds in cancer treatment (Vorona et al., 2007).

properties

IUPAC Name

tert-butyl N-[(3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-7-12(17)10(8-11)9-16(4)5/h9,11H,6-8H2,1-5H3,(H,15,18)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWATPVKXAPTLI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(=CN(C)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(=O)/C(=C\N(C)C)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

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